3-(2-fluorophenyl)-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

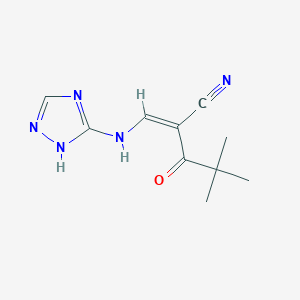

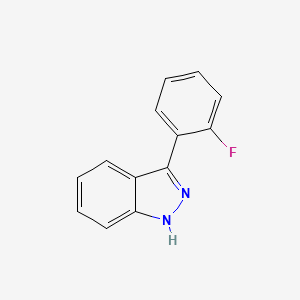

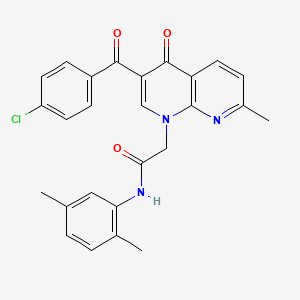

3-(2-Fluorophenyl)-1H-indazole is a compound of interest within the chemical and pharmaceutical research communities due to its unique structural and functional properties. Indazoles, in general, are heterocyclic aromatic organic compounds that contain a pyrazole ring fused to a benzene ring, where the fluorophenyl group adds specific electronic and steric characteristics, influencing its reactivity and potential bioactivity.

Synthesis Analysis

The synthesis of indazole derivatives, including those substituted with a fluorophenyl group, typically involves the condensation of hydrazines with aldehydes or ketones. Rhodium(III)-catalyzed C–H bond functionalization and cyclative capture has been reported as an efficient method for synthesizing substituted N-aryl-2H-indazoles, highlighting the versatility of indazole synthesis strategies (Lian et al., 2013).

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by single-crystal X-ray diffraction analysis, revealing crucial insights into their three-dimensional conformation and intermolecular interactions. These studies provide a foundation for understanding the chemical reactivity and potential binding mechanisms of these compounds in biological systems.

Chemical Reactions and Properties

Indazoles undergo a variety of chemical reactions, including C-H arylation, which is critical for the functionalization of the indazole core. This reactivity is essential for the synthesis of diverse indazole-based compounds with potential pharmaceutical applications. The presence of a fluorophenyl group can significantly influence the electronic properties of indazoles, affecting their reactivity patterns (Yu et al., 2013).

Applications De Recherche Scientifique

Photostable NIR Probes for Mitochondria

A concise strategy for constructing a large library of donor-acceptor-type biheteroaryl fluorophores via palladium-catalyzed oxidative C-H/C-H cross-coupling has been developed. This method, involving compounds related to 3-(2-fluorophenyl)-1H-indazole, resulted in Indazo-Fluors exhibiting continuously tunable full-color emissions. Indazo-Fluor 5h, a near-infrared (NIR) dye, specifically targets mitochondria in living cells with bright red luminescence, superior photostability, and very low cytotoxicity, marking it as an excellent reagent for in vivo mitochondria imaging (Cheng et al., 2016).

Fluorophores for Sensing pH and Metal Cations

2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue, developed from compounds structurally similar to 3-(2-fluorophenyl)-1H-indazole, have been applied as fluorescent probes. These fluorophores are highly sensitive to pH changes and selective in metal cation sensing, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Antimicrobial Activity

A series of 3-(4-fluorophenyl)-benzo[g]indazoles derivatives, closely related to 3-(2-fluorophenyl)-1H-indazole, have demonstrated significant antimicrobial activity. This study underlines the potential of such compounds in developing new antimicrobial agents (Abdel-Wahab et al., 2014).

Antitumor Activity

3-Amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, another compound within the indazole family, exhibits inhibition of cancer cell line proliferation. The synthesis and crystal structure determination of this compound highlight its potential in antitumor applications (Hao et al., 2017).

Photophysical Properties and Application Prospects

The synthesis of novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs), aiming to expand the active fluorophore family, has shown that these compounds exhibit bright blue fluorescence with excellent quantum yields. Their sensitivity to both structural changes and the microenvironment, alongside potential applications as pH sensors, underscores their versatility in scientific research (Safronov et al., 2020).

Safety And Hazards

Orientations Futures

Research could explore new synthetic routes, applications in materials science, and nanotechnology.

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15-16-13/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHIFYYRDQEIQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorophenyl)-1H-indazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide](/img/structure/B2494678.png)

![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)

![(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine](/img/structure/B2494685.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2494692.png)